1-Boc-4-ヒドロキシ-4-ホルミルピペリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

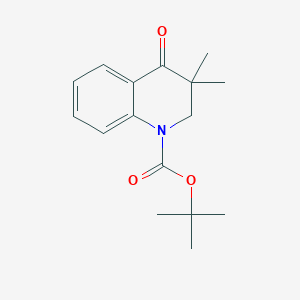

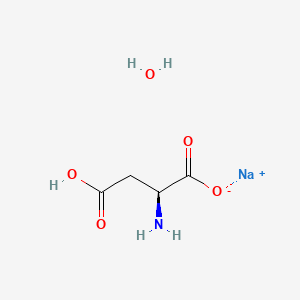

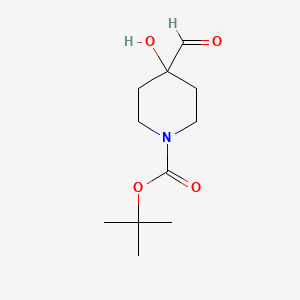

The compound "1-Boc-4-hydroxy-4-formyl-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. The "Boc" group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The hydroxy and formyl functional groups on the piperidine ring indicate the presence of an alcohol and an aldehyde group, respectively, which can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of piperidine derivatives, including those with Boc protection, can be achieved through various methods. For instance, the synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to "1-Boc-4-hydroxy-4-formyl-piperidine," involves a highly stereocontrolled tandem Aza[4 + 2]/Allylboration reaction, providing a compound with multiple stereogenic centers in a single operation . Another approach for synthesizing hydroxylated piperidine derivatives starts from Boc-protected amino acids, leading to compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives . Additionally, N-Boc-piperidinyl-pyrazole carboxylates have been synthesized from piperidine carboxylic acids, which are then converted to β-keto esters and further reacted to obtain the desired heterocyclic amino acids . These methods demonstrate the versatility in synthesizing piperidine derivatives with Boc protection and various functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with Boc protection, can be characterized by spectroscopic methods and computational studies. For example, the crystal structure of 4-piperidinecarboxylic acid hydrochloride has been determined by X-ray diffraction, showing the piperidine ring in a chair conformation with the carboxyl group in an equatorial position . Similarly, the molecular structure, spectroscopic properties, and conformational preferences of 1-Benzyl-4-(N-Boc-amino)piperidine have been investigated using DFT calculations and various spectroscopic techniques . These studies provide insights into the three-dimensional arrangement of atoms and the electronic properties of the molecules .

Chemical Reactions Analysis

Piperidine derivatives with Boc protection and functional groups like hydroxy and formyl are reactive intermediates that can participate in a range of chemical reactions. For instance, they can be used as building blocks in the synthesis of polyhydroxylated piperidines, which are important in drug discovery . The Boc-protected piperidine derivatives can also undergo reactions such as nucleophilic substitution, cyclization, and Michael addition to form complex structures like spiro compounds and nitrogen-containing diketones . These reactions are crucial for the development of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Boc-4-hydroxy-4-formyl-piperidine" and related compounds are influenced by their functional groups and molecular structure. The presence of the Boc group increases the steric bulk and affects the solubility and reactivity of the molecule. The hydroxy group can engage in hydrogen bonding, which influences the boiling point, solubility, and crystallization behavior. The formyl group is reactive and can participate in condensation reactions, contributing to the chemical versatility of the compound. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and HRMS are used to characterize these properties and confirm the identity of the synthesized compounds .

科学的研究の応用

医薬品化学:薬理活性化合物の合成

1-Boc-4-ヒドロキシ-4-ホルミルピペリジンは、幅広い薬理活性化合物の合成における重要な中間体として機能します。 その構造は、抗ウイルス剤、抗菌剤、抗炎症剤など、潜在的な治療効果を持つ分子の開発において重要な役割を果たします 。この化合物は、さまざまな化学反応を受けることができるため、新規薬物の設計における汎用性の高いビルディングブロックとなっています。

有機合成:三つの反応

有機合成において、この化合物は三つの反応に使用されます。これは、アルコールをエステル、エーテル、またはその他の化合物に変換する方法です 。この反応は、製薬研究開発において頻繁に必要とされる、高純度の複雑な有機分子を作成するために不可欠です。

創薬:阻害剤とアゴニスト

ピペリジン部分は、多くの薬剤に見られる共通の特徴です。1-Boc-4-ヒドロキシ-4-ホルミルピペリジンは、さまざまな受容体や酵素を標的とする阻害剤やアゴニストの合成に使用されます。 例えば、これは、心血管疾患の治療に影響を与える、IP(PGI2受容体)に対する選択的アゴニストを作成するために使用できます .

材料科学:電子材料および生体材料

この化合物の誘導体は、電子材料および生体材料における潜在的な用途のために、材料科学で研究されています。 それらの独特の化学的特性は、向上した導電率や生体適合性など、特定の機能を持つ材料の進歩に貢献することができます.

生化学:生物学的経路の研究

生化学において、1-Boc-4-ヒドロキシ-4-ホルミルピペリジンは、生物学的経路の研究に使用されます。 これは、酵素基質相互作用や代謝プロセスを調査する際に役立つ、天然の生体分子の類似体を合成するために使用できます .

作用機序

Target of Action

Compounds with a substituted 4-piperidinol core, such as 1-boc-4-hydroxy-4-formyl-piperidine, have been found to be potent antagonists of the human h3 receptor .

Mode of Action

It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . This suggests that it may interact with its targets through the formation of ether bonds.

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

特性

IUPAC Name |

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSMZOYDABCDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646529 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885523-44-4 |

Source

|

| Record name | tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)